3-Bromo-5-(2,3-dimethylphenyl)phenol
Description
3-Bromo-5-(2,3-dimethylphenyl)phenol is a brominated phenolic compound characterized by a phenol core substituted with a bromine atom at the 3-position and a 2,3-dimethylphenyl group at the 5-position.
Properties
IUPAC Name |
3-bromo-5-(2,3-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRGBZUELOVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686365 | |
| Record name | 5-Bromo-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-91-7 | |
| Record name | 5-Bromo-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-(2,3-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the bromination of 5-(2,3-dimethylphenyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods:
In an industrial setting, the production of 3-Bromo-5-(2,3-dimethylphenyl)phenol may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(2,3-dimethylphenyl)phenol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The phenol group in the compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenol derivatives.
Scientific Research Applications
Chemistry:
3-Bromo-5-(2,3-dimethylphenyl)phenol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its brominated structure allows for easy detection and quantification in biological assays.
Medicine:
The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its structural features may contribute to the development of novel therapeutic agents.
Industry:
In the industrial sector, 3-Bromo-5-(2,3-dimethylphenyl)phenol is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its brominated phenol structure imparts unique characteristics to the final products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,3-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets through various pathways. The bromine atom and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Bromophenols
The following table compares 3-Bromo-5-(2,3-dimethylphenyl)phenol with analogous compounds, focusing on substituent effects, molecular properties, and synthesis pathways.
*Note: Direct data on 3-Bromo-5-(2,3-dimethylphenyl)phenol are unavailable; properties inferred from analogs.
Key Comparative Insights:
Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -CF₃ in 3-Bromo-5-(trifluoromethyl)phenol) significantly lower the pKa of phenolic OH, enhancing acidity compared to alkyl-substituted analogs like 3-Bromo-5-phenylphenol . The dimethylphenyl group in the target compound likely reduces acidity due to steric shielding of the hydroxyl group.
Solubility and Reactivity: Bulky substituents (e.g., 2,3-dimethylphenyl) decrease water solubility but improve lipid solubility, making such compounds candidates for hydrophobic applications . Halogenated derivatives (e.g., 3-Bromo-2-chlorophenol) exhibit higher reactivity in electrophilic substitution reactions due to halogen-directed regioselectivity .
Synthetic Pathways: Bromophenols are commonly synthesized via halogenation of phenol derivatives using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions . Sterically hindered derivatives may require optimized conditions (e.g., elevated temperatures or catalysts) to achieve regioselective bromination .
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